molecular formula C15H10ClF3N2O3S B3611524 N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide

Cat. No. B3611524
M. Wt: 390.8 g/mol
InChI Key: HOHFWYBJPUYAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide, commonly known as CTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTAT belongs to the family of thioacetamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of CTAT is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, CTAT has been shown to inhibit the PI3K/Akt/mTOR pathway, which is essential for cell survival and proliferation. In inflammation, CTAT has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses. In neurodegenerative disorders, CTAT has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
CTAT has been shown to have various biochemical and physiological effects. In cancer cells, CTAT has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation, CTAT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, CTAT has been shown to protect neurons against oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

CTAT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, CTAT also has some limitations, including its low solubility in water and its limited availability.

Future Directions

There are several future directions for research on CTAT. One direction is to study the pharmacokinetics and pharmacodynamics of CTAT in vivo, which will provide valuable information for its potential therapeutic applications. Another direction is to investigate the potential of CTAT as a drug delivery system, which could enhance the efficacy of existing drugs. Additionally, further research is needed to explore the molecular targets and signaling pathways of CTAT, which will provide insights into its mechanism of action.

Scientific Research Applications

CTAT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CTAT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, CTAT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, CTAT has been shown to protect neurons against oxidative stress and apoptosis.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3S/c16-10-2-1-3-11(7-10)20-14(22)8-25-13-5-4-9(15(17,18)19)6-12(13)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHFWYBJPUYAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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